molecular formula C₁₆H₁₄N₂O₆ B1141523 Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- CAS No. 2426-62-2

Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

Cat. No.: B1141523
CAS No.: 2426-62-2
M. Wt: 330.29
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Description

The compound "Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-" is a polysubstituted aromatic derivative featuring a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 4, a 2-nitroethenyl (-CH=CH-NO₂) moiety at position 3, and a phenylmethoxy (benzyloxy, -OCH₂C₆H₅) group at position 2. This structure combines electron-withdrawing (nitro, nitroethenyl) and electron-donating (methoxy, benzyloxy) substituents, creating a complex electronic environment that influences its physicochemical properties and reactivity.

Properties

IUPAC Name

1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFMXZSFUHXQJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” typically involves multi-step organic reactions. One possible route could involve the nitration of a methoxy-substituted benzene derivative, followed by the introduction of the nitroethenyl group through a condensation reaction with a nitroalkene. The reaction conditions would likely require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds often involves large-scale nitration and condensation reactions. The process would be optimized for efficiency, cost-effectiveness, and safety, given the potentially hazardous nature of nitro compounds. Continuous flow reactors and automated systems might be employed to handle the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

“Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of dinitrobenzenes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of nitrobenzenes are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

In the industrial sector, nitrobenzenes are used in the manufacture of dyes, explosives, and pharmaceuticals. This compound could potentially serve as an intermediate in the synthesis of such products.

Mechanism of Action

The mechanism of action of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” would depend on its specific application. For example, if used as a precursor in organic synthesis, its reactivity would be governed by the electronic effects of the nitro and methoxy groups on the benzene ring. In biological systems, the nitro groups might undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties Reference
Benzene, 1-methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)- 55507-05-6 C₁₆H₁₅NO₄ 1: -OCH₃; 4: -CH=CH-NO₂; 2: -OCH₂C₆H₅ 285.3 N/A (synthesis yields up to 93% reported)
Benzene, 1-methoxy-3-(2-nitroethenyl)-2-(phenylmethoxy)- 49818-48-6 C₁₆H₁₅NO₄ 1: -OCH₃; 3: -CH=CH-NO₂; 2: -OCH₂C₆H₅ 285.3 N/A (synthesis yields up to 92%)
Benzene, 1-methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)- N/A C₁₆H₁₄N₂O₅ 1: -OCH₃; 4: -NO₂; 5: -CH=CH-NO₂; 2: -OCH₂C₆H₅ 314.3 Supplier-reported purity ≥95%
1-Methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene 29973-92-0 C₁₇H₁₉NO₅ 1: -OCH₃; 4: -CH(CH₂OCH₃)-NO₂; 2: -OCH₂C₆H₅ 317.34 Melting point: 99°C; Solubility in chloroform, ethyl acetate

Key Observations:

Substituent Position Effects: The position of the nitroethenyl group significantly impacts electronic properties. The compound in features dual nitro groups (positions 4 and 5), increasing electron-withdrawing effects compared to mono-nitro analogs.

Synthetic Yields :

  • Derivatives with simpler substitution patterns (e.g., 55507-05-6) achieve higher synthesis yields (93%) compared to more complex analogs (71% for intermediates in ).

Solubility and Stability: The benzyloxy group enhances lipophilicity, as seen in , where the compound dissolves in chloroform and ethyl acetate. However, nitro groups may reduce thermal stability, as suggested by the lower melting point (99°C) in compared to non-nitro analogs.

Functional Group Comparisons

Nitroethenyl vs. Nitrostyrene Derivatives

  • 1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0): A simpler analog lacking the benzyloxy group and second nitro substituent. Its reduced steric hindrance increases reactivity in electrophilic substitutions .
  • (E)-3-Methoxy-4'-nitrostilbene (CAS 14064-58-5): Features a stilbene backbone with methoxy and nitro groups. The extended conjugation in stilbenes enhances photostability compared to nitroethenyl derivatives .

Benzyloxy-Containing Analogs

  • Benzene, 2-methoxy-4-nitro-1-(phenylmethoxy) (CAS 107922-43-0): Shares the benzyloxy and nitro groups but lacks the nitroethenyl moiety. Its molecular weight (259.26 g/mol) is lower, suggesting higher volatility than the target compound .

Biological Activity

Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-, also known by its CAS number 2426-62-2, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C₁₃H₁₃N₃O₄
  • Molecular Weight: 263.25 g/mol
  • IUPAC Name: Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

The compound exhibits biological activity primarily through its nitro group, which can undergo reduction in biological systems to form reactive intermediates. These intermediates can interact with various biomolecules leading to inhibition of key enzymes and modulation of inflammatory pathways.

Biological Activity Overview

  • Anti-inflammatory Effects
    • Research indicates that nitro compounds often display anti-inflammatory properties. Studies have shown that derivatives of nitrobenzene can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical enzymes in the inflammatory process .
  • Cytotoxicity
    • The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through oxidative stress mechanisms, although specific pathways remain to be elucidated.
  • Genotoxicity and Toxicological Profile
    • Toxicological evaluations indicate that while the compound does not exhibit acute toxicity or skin irritancy, there are concerns regarding potential genotoxic effects related to its nitro groups . Long-term exposure studies have shown signs of chronic nephropathy and alterations in hematological parameters in animal models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of iNOS and COX-2
CytotoxicityInduces apoptosis in cancer cell lines
GenotoxicityPotential genotoxic effects noted
Hematological EffectsChanges in RBC count and hemoglobin levels

Table 2: Toxicological Findings from Animal Studies

Study TypeFindingsDose (mg/kg bw/day)Reference
Subchronic ToxicityChronic nephropathy observed≥2000
Hematological EffectsDecreased RBC count and hemoglobin concentration≥2000
Biochemical ChangesIncreased cholesterol and triglycerides≥4000

Case Studies

Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory potential of nitrobenzene derivatives demonstrated that compounds similar to Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)- exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through pathways involving oxidative stress. The specific mechanisms are still under investigation but indicate a promising avenue for cancer therapy .

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